2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

Catalog No.
S12702964
CAS No.
M.F
C12H16ClN3O2
M. Wt
269.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]p...

Product Name

2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

IUPAC Name

2-methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

InChI

InChI=1S/C12H15N3O2.ClH/c1-15-8-10(7-14-15)13-6-9-3-4-11(16)12(5-9)17-2;/h3-5,7-8,13,16H,6H2,1-2H3;1H

InChI Key

ZVNOHMSHKOXHHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC(=C(C=C2)O)OC.Cl

2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a synthetic organic compound with the molecular formula C13H18ClN3O2C_{13}H_{18}ClN_{3}O_{2} and a molecular weight of 283.75 g/mol. It features a complex structure that includes a methoxy group, a phenolic hydroxyl group, and a pyrazole moiety. The compound is primarily utilized in research settings for its potential biological activities and as a precursor in the synthesis of more complex molecules .

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
  • Reduction: If a nitro group is present, it can be reduced to an amine.
  • Substitution: The methoxy group can be substituted with various nucleophiles under appropriate conditions.

Common reagents for these reactions include potassium permanganate and hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

  • Oxidation: Quinones and related compounds.
  • Reduction: Amines and derivatives.
  • Substitution: Substituted phenols and pyrazole derivatives.

Research has indicated that 2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride exhibits potential biological activities, particularly as an enzyme inhibitor or receptor modulator. Its mechanism of action likely involves binding to specific molecular targets, thereby altering cellular signaling pathways which can lead to therapeutic effects such as anti-inflammatory and anticancer properties .

The synthesis of 2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves multiple steps:

  • Formation of the Pyrazole Moiety: This step generally involves reacting 1-methylpyrazole with formaldehyde and an appropriate amine under acidic conditions.
  • Attachment to the Phenol Ring: A nucleophilic substitution reaction occurs where the pyrazole derivative reacts with 2-methoxy-4-hydroxybenzyl chloride in the presence of a base.
  • Formation of the Hydrochloride Salt: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production

In industrial settings, the synthesis may be optimized for yield and purity using automated reactors and precise control over reaction conditions.

The compound has diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine: Explored for therapeutic effects, including anti-inflammatory and anticancer activities.
  • Industry: Used in developing new materials and specialty chemicals .

Studies on 2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride have focused on its interactions with various enzymes and receptors. The compound's ability to inhibit certain enzymatic activities or modulate receptor functions suggests significant implications for drug development, particularly in treating inflammatory diseases and cancer .

Similar Compounds

  • 2-Methoxy-4-methylphenol
  • 2-Methoxy-4-(methoxymethyl)phenol
  • 2-Methoxy-3-methylphenol

Uniqueness

The distinctiveness of 2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride lies in its unique pyrazole moiety, which imparts specific chemical and biological properties not found in other similar compounds. This structural feature enhances its interactions with biological targets, making it particularly valuable for research and potential therapeutic applications .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

269.0931045 g/mol

Monoisotopic Mass

269.0931045 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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